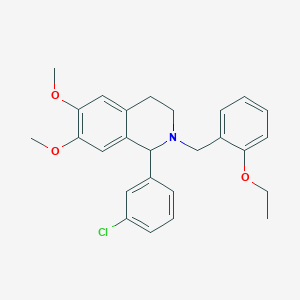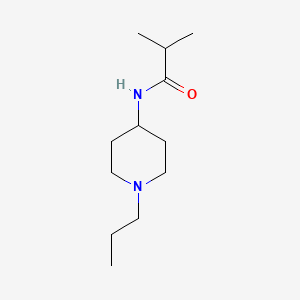
2-methyl-N-(1-propyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPHP, and its chemical formula is C14H24N2O. MPHP has gained significant attention due to its potential applications in scientific research.
作用机制
The mechanism of action of MPHP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the brain, resulting in enhanced dopaminergic neurotransmission. MPHP also interacts with other neurotransmitter systems, including serotonin and norepinephrine, although to a lesser extent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP are primarily related to its interaction with the dopamine system. Increased dopaminergic neurotransmission can lead to a range of effects, including increased locomotor activity, reward, and reinforcement. MPHP has also been shown to induce hyperthermia, which may be related to its effects on the dopamine system.
实验室实验的优点和局限性
One of the advantages of using MPHP in lab experiments is its specificity for the dopamine transporter. This allows researchers to selectively study the effects of dopamine on behavior and physiology. However, MPHP has limitations, including its potential for abuse and the need for careful handling due to its psychoactive properties.
未来方向
There are several future directions for the use of MPHP in scientific research. One area of interest is the role of dopamine in addiction and substance abuse disorders. MPHP could be used as a tool to study the effects of dopamine on drug-seeking behavior and relapse. Another potential application is in the study of neurological disorders, such as Parkinson's disease, where dopamine dysfunction is a key feature. MPHP could be used to investigate the role of dopamine in the pathophysiology of these disorders.
Conclusion:
In conclusion, 2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound with potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the role of dopamine in behavior and physiology. However, its psychoactive properties and potential for abuse highlight the need for careful handling and regulation. Future research directions include investigating the role of dopamine in addiction and neurological disorders.
合成方法
The synthesis of MPHP involves the reaction of 4-piperidone hydrochloride with 2-methylaminopropanol in the presence of an acid catalyst. The reaction results in the formation of MPHP as a white crystalline powder. The purity of MPHP can be improved by recrystallization and purification techniques.
科学研究应用
MPHP has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a tool to study the effects of piperidine derivatives on the central nervous system. MPHP is known to interact with dopamine transporters, leading to the inhibition of dopamine reuptake. This property makes it a useful tool for studying the role of dopamine in various neurological disorders.
属性
IUPAC Name |
2-methyl-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-7-14-8-5-11(6-9-14)13-12(15)10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZKMZTOXRVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-propylpiperidin-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
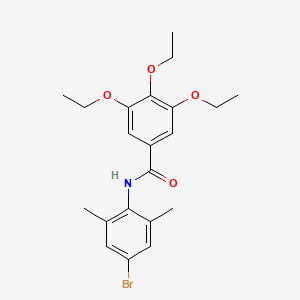
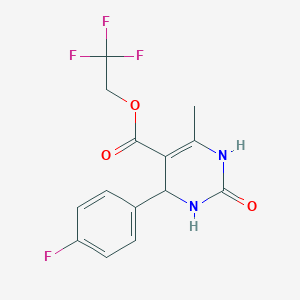
![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
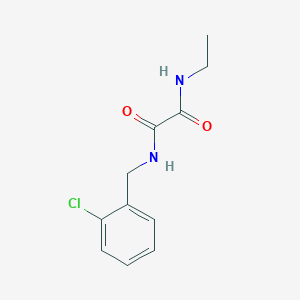
![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
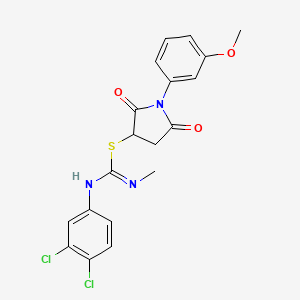
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)
